Cas no 2416234-20-1 (3-(2-fluorophenyl)morpholine hydrochloride)

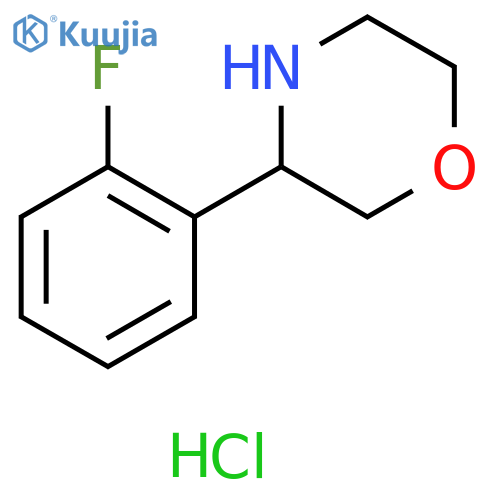

2416234-20-1 structure

商品名:3-(2-fluorophenyl)morpholine hydrochloride

CAS番号:2416234-20-1

MF:C10H13ClFNO

メガワット:217.667725324631

MDL:MFCD32661908

CID:5241797

PubChem ID:146155647

3-(2-fluorophenyl)morpholine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluorophenyl)morpholine hydrochloride

- Morpholine, 3-(2-fluorophenyl)-, hydrochloride (1:1)

-

- MDL: MFCD32661908

- インチ: 1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H

- InChIKey: JVHXCSACJWFZMR-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1NCCOC1.Cl

3-(2-fluorophenyl)morpholine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_551107-1g |

3-(2-Fluorophenyl)morpholine hydrochloride |

2416234-20-1 | >95% | 1g |

¥16060.00 | 2024-08-09 | |

| Enamine | EN300-8754229-5g |

3-(2-fluorophenyl)morpholine hydrochloride |

2416234-20-1 | 95% | 5g |

$2858.0 | 2023-09-01 | |

| AstaTech | AT22505-0.25/G |

3-(2-FLUOROPHENYL)MORPHOLINE HCL |

2416234-20-1 | 95% | 0.25g |

$635 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696385-1g |

3-(2-Fluorophenyl)morpholine hydrochloride |

2416234-20-1 | 98% | 1g |

¥10995 | 2023-04-06 | |

| Enamine | EN300-8754229-10g |

3-(2-fluorophenyl)morpholine hydrochloride |

2416234-20-1 | 95% | 10g |

$4236.0 | 2023-09-01 | |

| Aaron | AR028Y6D-5g |

3-(2-fluorophenyl)morpholinehydrochloride |

2416234-20-1 | 95% | 5g |

$3955.00 | 2025-03-12 | |

| Aaron | AR028Y6D-2.5g |

3-(2-fluorophenyl)morpholinehydrochloride |

2416234-20-1 | 95% | 2.5g |

$2681.00 | 2025-02-17 | |

| Enamine | EN300-8754229-1g |

3-(2-fluorophenyl)morpholine hydrochloride |

2416234-20-1 | 95% | 1g |

$986.0 | 2023-09-01 | |

| Aaron | AR028Y6D-10g |

3-(2-fluorophenyl)morpholinehydrochloride |

2416234-20-1 | 95% | 10g |

$5850.00 | 2023-12-15 | |

| 1PlusChem | 1P028XY1-1g |

3-(2-fluorophenyl)morpholinehydrochloride |

2416234-20-1 | 95% | 1g |

$1281.00 | 2024-05-22 |

3-(2-fluorophenyl)morpholine hydrochloride 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2416234-20-1 (3-(2-fluorophenyl)morpholine hydrochloride) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2416234-20-1)3-(2-fluorophenyl)morpholine hydrochloride

清らかである:99%

はかる:1g

価格 ($):2013.0